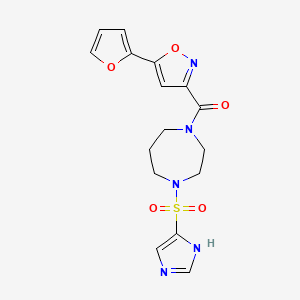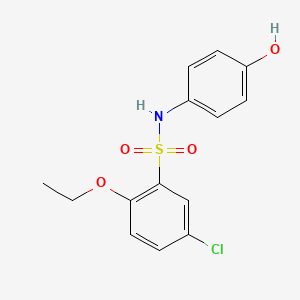![molecular formula C20H19N5O2 B2877133 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1260931-26-7](/img/structure/B2877133.png)
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It belongs to the triazoloquinoxaline family, characterized by its tricyclic system incorporating triazole and quinoxaline moieties. This compound has garnered significant interest due to its pharmacological properties and potential use in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide typically involves the following steps:
Formation of Triazoloquinoxaline Core: : The initial step involves the preparation of the triazoloquinoxaline core by cyclization of appropriate starting materials, often involving 3-nitroaniline and suitable acylating agents. This step usually requires refluxing the reaction mixture in a solvent like ethanol or acetic acid, followed by purification via recrystallization.
Introduction of Propyl Group: : The propyl group is introduced at the 1-position of the triazole ring through a propylation reaction. This step may involve the use of propyl halides under basic conditions, such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Attachment of Phenylacetamide Moiety: : The phenylacetamide moiety is then attached through an acylation reaction involving phenylacetic acid derivatives. Typically, this step involves the use of activating agents such as carbodiimides (e.g., DCC) or acyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods: Industrial-scale production of this compound may involve similar synthetic routes but optimized for larger-scale operations. Continuous flow chemistry, automated synthesis, and high-throughput screening methods could be employed to increase yield and reduce production time. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically affecting the propyl group or the quinoxaline ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and oxygen in the presence of catalysts.
Reduction: : Reduction reactions may target the oxo group, leading to the formation of hydroxyl derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the quinoxaline ring. Reagents like halides, amines, and thiols can be employed under basic or acidic conditions to introduce various functional groups.
Oxidation: : Hydroxylated or ketone derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Derivatives with various functional groups like halides, amines, or ethers.
Scientific Research Applications
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has found applications in several scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in the development of novel heterocyclic compounds with potential bioactivity.
Biology: : Studied for its potential inhibitory effects on certain enzymes and receptors, making it a candidate for biological assays and enzymatic studies.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for drug design and development.
Industry: : Utilized in the development of specialty chemicals and materials, particularly in the fields of coatings, polymers, and dyes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves interaction with specific molecular targets:
Enzyme Inhibition: : The compound may act as an inhibitor of enzymes such as kinases or proteases by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Receptor Binding: : It can interact with various receptors, modulating their activity. For example, it may act as an antagonist or agonist for G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Pathway Modulation: : By affecting enzymes and receptors, the compound can modulate cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide can be compared with similar compounds in the triazoloquinoxaline family:
1,2,4-Triazolo[4,3-a]quinoxaline: : The parent compound, lacking the propyl and phenylacetamide moieties, serving as a simpler analog with potentially different bioactivities.
Substituted Triazoloquinoxalines: : Compounds with various substituents at different positions on the triazoloquinoxaline core, showing diverse pharmacological profiles.
Other Quinoxaline Derivatives: : Compounds like 2,3-dimethylquinoxaline or 6-nitroquinoxaline, which differ in their ring substitutions but may share some structural similarities and potential bioactivities.
The uniqueness of this compound lies in its specific substitution pattern, contributing to distinct chemical reactivity and biological interactions, making it a valuable compound for further research and application.
Properties
IUPAC Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKSGHVTOERKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)
![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)

![4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B2877059.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2877060.png)

![1-Methyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2877063.png)

![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)
![2-[(3,5-difluorophenyl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877070.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)
![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)
